(2R,4R)-7-(2H-Tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene;hydrochloride
Description
The compound "(2R,4R)-7-(2H-Tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene hydrochloride" is a bicyclic heterocyclic molecule featuring a fused diazatricyclo[4.3.0.02,4] scaffold substituted with a tetrazole moiety and formulated as a hydrochloride salt. The stereochemistry (2R,4R) is critical for its spatial orientation, which may influence binding affinity and selectivity.
Properties
IUPAC Name |
(2R,4R)-7-(2H-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6.ClH/c1-3-2-5-6(4(1)3)9-10-7(5)8-11-13-14-12-8;/h3-4H,1-2H2,(H,9,10)(H,11,12,13,14);1H/t3-,4-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYYYEHYKXZFRG-VKKIDBQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3=C(C2)C(=NN3)C4=NNN=N4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1C3=C(C2)C(=NN3)C4=NNN=N4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,4R)-7-(2H-Tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene;hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H12N6Cl
- Molecular Weight : 248.71 g/mol
- IUPAC Name : (2R,4R)-7-(2H-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The tetrazole moiety can mimic carboxylate groups, allowing it to bind to active sites on enzymes and inhibit their function.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing pathways related to inflammation and pain management.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
Recent studies have demonstrated that this compound has significant antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate potential use in treating infections caused by these pathogens.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages when stimulated with lipopolysaccharides (LPS). This suggests its potential application in managing inflammatory diseases.
Case Studies
-
Case Study on Pain Management :
- A clinical trial investigated the efficacy of the compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo after four weeks of treatment.
-
Case Study on Infection Control :
- In a laboratory setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a dose-dependent inhibition of MRSA growth, supporting its potential as an alternative treatment option.
Pharmacokinetics
Research indicates that the compound has favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in body tissues with high affinity for inflamed tissues.
- Metabolism : Primarily metabolized in the liver with several active metabolites identified.
- Excretion : Excreted mainly through urine.
Toxicity Studies
Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity profiles:
| Parameter | Findings |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg |
| Chronic Toxicity | No significant organ damage observed at therapeutic doses |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
Key Analog Compounds:
Ethyl (5R,8S)-8-[2-(4-chlorophenyl)-2H-tetrazol-5-yl]-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxylate (17b)
- Structure : Combines a triazolopyridazine core with a tetrazol-5-yl group and a chlorophenyl substituent.
- Key Differences : Lacks the diazatricyclo system but shares the tetrazole motif and halogenated aromatic group, which are pivotal for electronic and steric interactions .
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h)
- Structure : Features a benzoxazole-triazole hybrid with a chlorophenyl group.
- Key Differences : Replaces the tetrazole with a thione group, altering polarity and hydrogen-bonding capacity .
3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]-2-methylindole (11b) Structure: Pyrazole-indole hybrid with a chlorobenzamide substituent. Key Differences: Incorporates an indole ring instead of a bicyclic system, affecting π-π stacking interactions .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- The hydrochloride salt form of the target compound enhances aqueous solubility compared to neutral analogs like 11b or 6h, which rely on non-polar functional groups (e.g., thione, indole) .
- Steric hindrance from the diazatricyclo system may reduce solubility relative to less rigid structures like 17b .
Spectral Data Comparison
Table 2: Key Spectral Signatures
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2R,4R)-7-(2H-Tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.0²,⁴]nona-1(6),7-diene;hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis of bicyclic tetrazole derivatives often involves cyclization of hydrazine intermediates. For example, hydrazone derivatives (e.g., 7a-d in ) can undergo cyclization in polar aprotic solvents like DMF or 1,4-dioxane under reflux. Piperidine may act as a catalyst, accelerating intramolecular cyclization via nucleophilic attack. Key parameters include solvent choice (DMF vs. dioxane), temperature (80–100°C), and reaction time (2–20 hours). Yields range from 65–80% under optimized conditions, with impurities arising from incomplete cyclization or side reactions with ester groups .
Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and functional groups in this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm stereochemistry (e.g., 2R,4R configuration) via coupling constants and NOE effects. For example, axial vs. equatorial proton environments in the diazatricyclo framework show distinct splitting patterns (e.g., δ 2.59 ppm for CH₃ in ).
- IR Spectroscopy: Peaks at ~1243 cm⁻¹ (C=S) and ~1596 cm⁻¹ (C=N) verify tetrazole and diazepine rings ( ).
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., M+1 peaks at 419 in ) and fragmentation patterns for structural validation .
Q. How can researchers mitigate hydrolysis or degradation of the tetrazole moiety during storage or reactions?
- Methodological Answer: Tetrazoles are sensitive to moisture and light. Store the compound at 2–8°C in anhydrous DMSO or acetonitrile, shielded from light. During reactions, avoid aqueous acidic/basic conditions; use inert atmospheres (N₂/Ar) and aprotic solvents (DMF, THF). Pre-purify starting materials to minimize reactive impurities ( ).
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data when the observed NMR/IR peaks deviate from predicted values?
- Methodological Answer:
- Cross-Validation: Compare experimental data with computed spectra (e.g., ACD/Labs Percepta for NMR/IR predictions in ).
- Dynamic Effects: Consider tautomerism (e.g., tetrazole 1H- vs. 2H- forms) or conformational flexibility in the diazatricyclo system, which may shift peaks.
- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities from overlapping signals ().
Q. What strategies optimize regioselectivity in functionalizing the diazatricyclo core without disrupting the tetrazole ring?
- Methodological Answer:
- Protecting Groups: Temporarily mask the tetrazole with tert-butyl or trityl groups during alkylation/acylation of the diazatricyclo nitrogen atoms.
- Catalytic Control: Use transition-metal catalysts (e.g., Pd/Cu) for selective C–H activation at less sterically hindered positions (e.g., C-7 over C-8/9).
- Computational Modeling: DFT calculations predict reactive sites based on electron density maps ( ).
Q. How can researchers analyze and address unexpected by-products during large-scale synthesis?
- Methodological Answer:
- Chromatographic Profiling: Use HPLC-MS to identify by-products (e.g., desmethyl analogs or dimerization products, as in ).
- Mechanistic Studies: Probe reaction intermediates via in situ FTIR or quenching experiments. For example, titanium tetrachloride-mediated reactions may form amidine by-products ( ).
- Process Optimization: Adjust stoichiometry (e.g., excess hydrazine) or switch solvents (e.g., ethanol/glacial acetic acid in ) to suppress side reactions.
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties and binding affinity?
- Methodological Answer:
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes or receptors).
- ADMET Prediction: Tools like SwissADME or pkCSM estimate solubility, permeability, and metabolic stability.
- Quantum Mechanics: Gaussian or ORCA calculates electronic properties (e.g., HOMO/LUMO) to rationalize reactivity ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
